(2-Mesylimidazol-1-yl)-acetic acid
Description
(2-Mesylimidazol-1-yl)-acetic acid is a heterocyclic acetic acid derivative featuring a methanesulfonyl (mesyl) group at the 2-position of the imidazole ring. The mesyl group, a strong electron-withdrawing substituent, significantly influences the compound's electronic properties, solubility, and reactivity.
The compound’s structure comprises:
- Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Acetic acid moiety: A carboxylic acid group linked to the imidazole’s nitrogen at position 1, enabling hydrogen bonding and coordination chemistry.
This combination renders the compound valuable in pharmaceutical synthesis, particularly as an intermediate for antibiotics or metal-coordinating agents, akin to tetrazole-acetic acid derivatives .
Properties
Molecular Formula |
C6H8N2O4S |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2-methylsulfonylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O4S/c1-13(11,12)6-7-2-3-8(6)4-5(9)10/h2-3H,4H2,1H3,(H,9,10) |
InChI Key |
NUYQIIORGBLGKL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues, identified via similarity scores and functional group variations, are summarized in Table 1.
Table 1: Structural Comparison of (2-Mesylimidazol-1-yl)-acetic Acid and Analogues
Electronic and Reactivity Differences
- Mesyl vs. Alkyl Substituents : The mesyl group’s electron-withdrawing nature increases the imidazole ring’s electrophilicity, making this compound more reactive in nucleophilic substitutions compared to ethyl- or methoxymethyl-substituted analogues .
- Acidity : The mesyl group lowers the pKa of the acetic acid moiety compared to alkyl-substituted derivatives, enhancing its solubility in polar solvents and utility in ionic interactions.
- Coordination Chemistry: Unlike tetrazole-based analogues, which exhibit strong metal coordination due to multiple nitrogen donors , the mesyl group may reduce coordination capacity but improve stability in acidic environments.
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